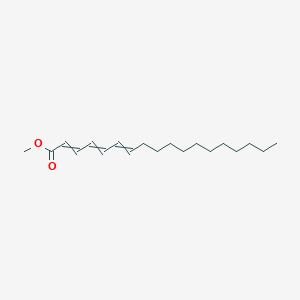
Methyl octadeca-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-2,4,6-trienoate is a fatty acid methyl ester with a conjugated triene system. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its unique chemical properties. It is commonly found in various natural sources, including plant oils and animal fats.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octadeca-2,4,6-trienoate can be synthesized through several methods, including the esterification of octadeca-2,4,6-trienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octadeca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated esters.
Substitution: The double bonds in the triene system can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens and acids.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated methyl octadecanoate.
Substitution: Halogenated esters.
Aplicaciones Científicas De Investigación
Methyl octadeca-2,4,6-trienoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated trienes.
Biology: Investigated for its role in biological membranes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodiesel and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism by which methyl octadeca-2,4,6-trienoate exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated triene system allows the compound to participate in redox reactions, influencing oxidative stress and inflammation pathways. Additionally, it can modulate the activity of enzymes involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Methyl linoleate: A fatty acid methyl ester with two double bonds.
Methyl linolenate: A fatty acid methyl ester with three non-conjugated double bonds.
Methyl elaidate: A trans isomer of methyl oleate with one double bond.
Uniqueness
Methyl octadeca-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. This conjugation allows for unique interactions with biological molecules and makes it a valuable compound for various applications.
Propiedades
Número CAS |
29565-44-4 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
methyl octadeca-2,4,6-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-18H,3-12H2,1-2H3 |
Clave InChI |
FCNUJOJMMBVSPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



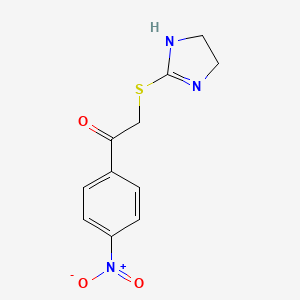
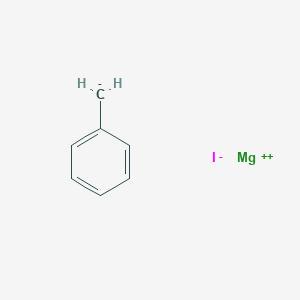
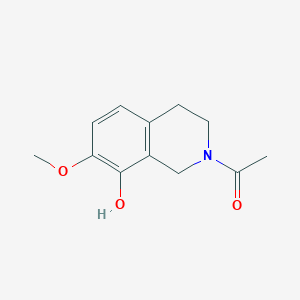
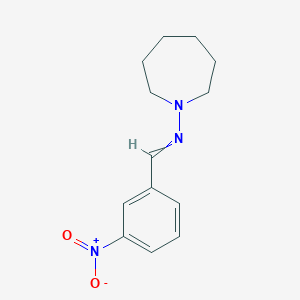

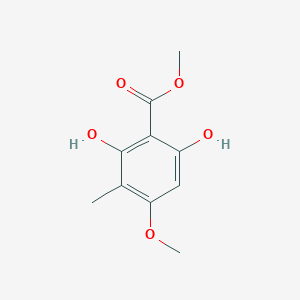
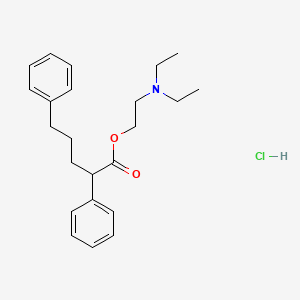
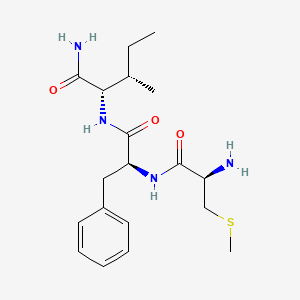
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
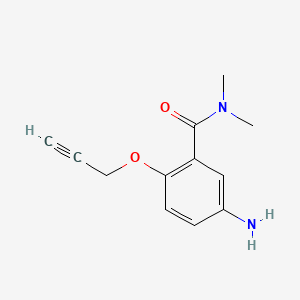
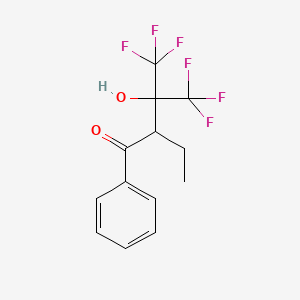
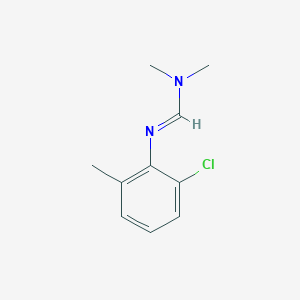
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
